Isothipendyl

Descripción general

Descripción

El Isotipendilo es un antagonista de la histamina H1 de primera generación, comúnmente conocido como antihistamínico. Se utiliza principalmente como antipruriginoso, lo que significa que ayuda a aliviar la picazón. El Isotipendilo también tiene propiedades anticolinérgicas, que pueden provocar efectos secundarios como somnolencia. A menudo se aplica tópicamente para tratar la picazón asociada con picaduras de insectos y otras reacciones alérgicas .

Aplicaciones Científicas De Investigación

El Isotipendilo tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los antihistamínicos y sus interacciones con otras sustancias químicas.

Biología: El Isotipendilo se utiliza en la investigación para comprender los mecanismos de los receptores de la histamina y su papel en las reacciones alérgicas.

Medicina: Se estudia por sus posibles efectos terapéuticos en el tratamiento de reacciones alérgicas y afecciones relacionadas.

Industria: El Isotipendilo se utiliza en la formulación de cremas y pomadas tópicas para tratar la picazón y otros síntomas alérgicos

Mecanismo De Acción

El Isotipendilo ejerce sus efectos uniéndose selectivamente a los receptores de la histamina H1. Esta unión bloquea la acción de la histamina endógena, que es responsable de causar síntomas alérgicos como picazón e inflamación. Al inhibir los efectos de la histamina, el Isotipendilo proporciona alivio temporal de estos síntomas. Además, el Isotipendilo tiene efectos sedantes, anticolinérgicos y antiserotoninérgicos, que contribuyen a su perfil farmacológico general .

Análisis Bioquímico

Biochemical Properties

Isothipendyl plays a significant role in biochemical reactions by competitively binding to histamine H1 receptors. This binding inhibits the pharmacological effects of histamines, providing temporary relief from symptoms such as itching and inflammation . The compound interacts with various biomolecules, including histamine H1 receptors, where it acts as an antagonist. Additionally, this compound exhibits anticholinergic and antiserotoninergic effects, interacting with cholinergic and serotonin receptors .

Cellular Effects

This compound influences various cellular processes by blocking histamine H1 receptors on the surface of cells. This action prevents histamine from exerting its effects, thereby reducing allergic symptoms such as itching and swelling . The compound also affects cell signaling pathways by inhibiting the action of histamine, which is involved in inflammatory responses. Furthermore, this compound’s anticholinergic properties can impact cellular metabolism by interfering with acetylcholine signaling .

Molecular Mechanism

At the molecular level, this compound exerts its effects by selectively binding to histamine H1 receptors. This binding blocks the action of endogenous histamine, leading to the inhibition of histamine-induced symptoms . The compound’s anticholinergic and antiserotoninergic effects are mediated through its interactions with cholinergic and serotonin receptors, respectively . These interactions result in the inhibition of neurotransmitter activity, contributing to the compound’s sedative and antipruritic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature and pH, which can affect its efficacy . Long-term studies have shown that this compound maintains its antipruritic effects over extended periods, although its potency may decrease with prolonged exposure . Additionally, the compound’s degradation products may have different biological activities, impacting its overall effectiveness .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively reduces itching and inflammation without causing significant adverse effects . At higher doses, this compound can induce toxic effects such as sedation and anticholinergic symptoms . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes responsible for its biotransformation. The compound undergoes hepatic metabolism, where it is converted into inactive metabolites that are excreted via the kidneys . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, influencing its pharmacokinetics and overall bioavailability . The compound’s metabolic pathways can affect its therapeutic efficacy and potential for drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s distribution is influenced by factors such as tissue permeability and blood flow, affecting its localization and accumulation in target tissues . These factors play a critical role in determining the compound’s therapeutic effectiveness and potential side effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm and cell membrane, where it interacts with histamine H1 receptors . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target receptors to exert its effects . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its therapeutic potential . Understanding the subcellular localization of this compound is essential for optimizing its use in clinical settings .

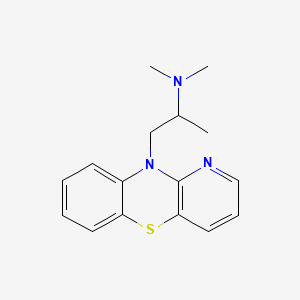

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

El Isotipendilo se puede sintetizar a través de una serie de reacciones químicas. Un método implica la reacción de 1-azafenotiazina con hidruro de sodio y acetonitrilo anhidro bajo protección de nitrógeno. La mezcla de reacción se calienta a reflujo y se agrega 1-para-toluensulfonil-2-N,N-dimetil propilamina. La mezcla se calienta a reflujo nuevamente, se enfría y se filtra para obtener clorhidrato de isotipendilo, que luego se refina para producir isotipendilo con una pureza superior al 99% .

Métodos de Producción Industrial

La producción industrial de Isotipendilo sigue un proceso similar pero a mayor escala. Se utiliza el método de reacción continua, que simplifica el proceso y reduce la inversión en equipos. El rendimiento del Isotipendilo en la producción industrial suele ser superior al 70% .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Isotipendilo experimenta varias reacciones químicas, que incluyen:

Oxidación: El Isotipendilo se puede oxidar en condiciones específicas para formar diferentes productos.

Reducción: Las reacciones de reducción pueden modificar la estructura del Isotipendilo, dando lugar a diferentes derivados.

Sustitución: El Isotipendilo puede experimentar reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones del Isotipendilo incluyen hidruro de sodio, acetonitrilo anhidro y 1-para-toluensulfonil-2-N,N-dimetil propilamina. Las condiciones de reacción a menudo implican calentamiento a reflujo y el mantenimiento de temperaturas específicas para garantizar que ocurran las reacciones deseadas .

Principales Productos Formados

Los principales productos formados a partir de las reacciones del Isotipendilo dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir diferentes derivados oxidados, mientras que las reacciones de sustitución pueden conducir a varios compuestos sustituidos.

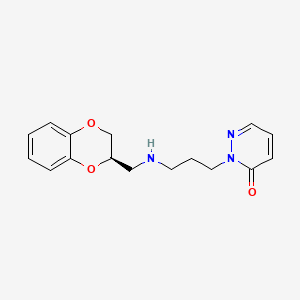

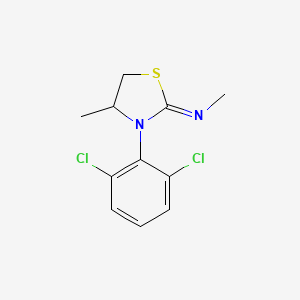

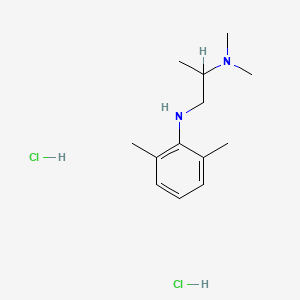

Comparación Con Compuestos Similares

El Isotipendilo es similar a otros antihistamínicos de primera generación, como la prometazina y el protipendilo. Tiene propiedades únicas que lo distinguen de estos compuestos:

Prometazina: Al igual que el Isotipendilo, la prometazina es un antihistamínico con efectos sedantes y anticolinérgicos. La prometazina se utiliza más comúnmente por sus propiedades antieméticas y sedantes.

Protipendilo: El protipendilo es otro antihistamínico con propiedades similares al Isotipendilo. Se utiliza principalmente por sus efectos sedantes y antipsicóticos.

El uso principal del Isotipendilo como antipruriginoso y su afinidad de unión específica para los receptores de la histamina H1 lo hacen único entre estos compuestos similares .

Propiedades

IUPAC Name |

N,N-dimethyl-1-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3S/c1-12(18(2)3)11-19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19/h4-10,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJBSDFFQWMKBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048267 | |

| Record name | Isothipendyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isothipendyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015692 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Isothipendyl is a selective histamine H1 antagonist and binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine. | |

| Record name | Isothipendyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08802 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

482-15-5 | |

| Record name | Isothipendyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothipendyl [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothipendyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08802 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isothipendyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isothipendyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOTHIPENDYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVZ7K9P0JY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isothipendyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015692 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213-216 | |

| Record name | Isothipendyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08802 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

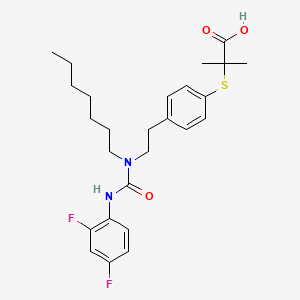

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-2,6-Dimethyl-5-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}pyridin-4-Ol](/img/structure/B1672545.png)

![3-[(2-Bromophenyl)methoxy]-5-[6-(trifluoromethyl)benzimidazol-1-yl]thiophene-2-carboxamide](/img/structure/B1672548.png)

![1-(2-Chloroethyl)-3-[4-[2-chloroethylcarbamoyl(nitroso)amino]-2,3-dihydroxybutyl]-1-nitrosourea](/img/structure/B1672557.png)

![tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid](/img/structure/B1672559.png)